molecular formula C12H18Cl2N4O B6211478 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride CAS No. 2703781-62-6

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride

Cat. No. B6211478
CAS RN: 2703781-62-6
M. Wt: 305.2
InChI Key:
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Description

2-[2-(2-Aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride (MADC) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration when using it in research.

Scientific Research Applications

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of biologically active compounds such as antibiotics, antifungals, and antivirals.

Mechanism of Action

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride acts as a substrate for enzymes in the body. It is taken up by cells and is then converted into its active form, which is the dihydrochloride salt. This active form binds to the enzyme, inhibiting its activity and thus preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other molecules. In addition, 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride has several advantages for use in lab experiments. It is inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. However, it also has some limitations. 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride is not very soluble in water, and it can be toxic if used in high concentrations.

Future Directions

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride has a wide range of potential future applications. It could be used as a drug to treat various diseases, as a reagent in organic synthesis, or as a catalyst for the synthesis of heterocyclic compounds. It could also be used in the synthesis of biologically active compounds such as antibiotics, antifungals, and antivirals. In addition, 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride could be used to study the mechanism of action of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Finally, 2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride could be used to investigate the biochemical and physiological effects of various compounds.

Synthesis Methods

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride can be synthesized through a two-step reaction sequence. The first step involves the reaction of 2-aminoethyl-1H-1,3-benzodiazole and N-methylacetamide in the presence of a base. The second step involves the hydrolysis of the resulting product with hydrochloric acid. The yield of the reaction is typically around 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride' involves the reaction of 2-aminomethyl-1H-benzimidazole with N-methylacetyl chloride to form 2-[2-(2-aminoethyl)-1H-benzimidazol-1-yl]-N-methylacetamide, which is then reacted with hydrochloric acid to form the dihydrochloride salt of the final compound.", "Starting Materials": [ "2-aminomethyl-1H-benzimidazole", "N-methylacetyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminomethyl-1H-benzimidazole is reacted with N-methylacetyl chloride in the presence of a base such as triethylamine to form 2-[2-(2-aminoethyl)-1H-benzimidazol-1-yl]-N-methylacetamide.", "Step 2: The resulting product from step 1 is then dissolved in hydrochloric acid and stirred at room temperature to form the dihydrochloride salt of the final compound, '2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride'.", "Step 3: The dihydrochloride salt is then filtered, washed with water, and dried to obtain the final product." ] }

CAS RN

2703781-62-6

Product Name

2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylacetamide dihydrochloride

Molecular Formula

C12H18Cl2N4O

Molecular Weight

305.2

Purity

95

Origin of Product

United States

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